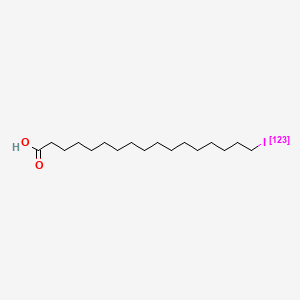

Heptadecanoic-17-(123)I acid

Description

Contextualizing Odd-Chain Fatty Acids as Radiotracers

The use of fatty acids labeled with radioactive isotopes as tracers for metabolic studies has a rich history in nuclear medicine. Since the heart primarily relies on the oxidation of long-chain fatty acids for energy, these radiolabeled analogs provide a unique window into myocardial health and disease. nih.gov

The journey of developing radiotracers for myocardial metabolism began with the recognition that fatty acid metabolism is a key indicator of cardiac function. nih.gov Early research focused on labeling fatty acids with gamma-emitting radionuclides to allow for external detection using imaging techniques like single-photon emission computed tomography (SPECT). nih.gov Iodine-123 became an attractive radionuclide due to its suitable energy for imaging (159 keV photon) and a practical half-life of 13.3 hours. osti.gov

Initial developments included straight-chain iodoalkyl-substituted fatty acids, such as 17-iodoheptadecanoic acid (17-IHDA). nih.gov These first-generation tracers were rapidly taken up by the heart muscle but were also quickly metabolized through β-oxidation, leading to the release of free radioiodide back into circulation. nih.govahajournals.org This rapid clearance limited their practical use, especially for the longer acquisition times required by SPECT imaging. nih.gov

To overcome this limitation, researchers developed structurally modified analogs. A significant advancement was the introduction of a phenyl group at the terminal (omega) position of the fatty acid chain, to which the radioiodine was attached. nih.gov This design, exemplified by 15-(p-iodophenyl)pentadecanoic acid (IPPA), successfully stabilized the radioiodine, preventing its rapid release from the myocardium. nih.gov Further modifications, such as adding a methyl group to the fatty acid chain (e.g., β-methyl [123I]iodophenyl-pentadecanoic acid, or BMIPP), were introduced to slow down the metabolic process of β-oxidation, thereby increasing the tracer's retention time in the heart and improving image quality. nih.govnih.govplos.org These developments paved the way for more robust and clinically useful agents for diagnosing heart dysfunction. nih.govplos.org

The strategic placement of the radiolabel at the omega (ω) position of the fatty acid chain is crucial for its function as a metabolic probe. researchgate.net Fatty acids are broken down within the mitochondria through a process called β-oxidation, where two-carbon units are sequentially cleaved from the carboxylic acid end of the molecule. ahajournals.org

When a fatty acid is labeled at the omega-position, the radiolabel is the last part of the molecule to be processed. As the fatty acid undergoes β-oxidation, the radiolabeled fragment is eventually released and washes out of the cell. ahajournals.org The rate of this washout can be measured externally and provides a direct reflection of the rate of β-oxidation. researchgate.net This allows researchers to non-invasively quantify the metabolic activity of the tissue.

Significance of Heptadecanoic-17-(123)I Acid in Preclinical Investigations

This compound (¹²³I-HDA) has been a valuable radiopharmaceutical in preclinical studies, primarily for assessing regional myocardial metabolism. osti.gov Its odd-numbered carbon chain (17 carbons) ensures that its final metabolic product is a three-carbon propionyl-CoA, which enters different metabolic pathways than the two-carbon acetyl-CoA from even-chain fatty acids. This characteristic provides a unique tool to probe specific aspects of fatty acid oxidation.

¹²³I-HDA has been extensively used in animal models, particularly in dogs, to define the kinetics of fatty acid uptake and clearance in the heart. ahajournals.orgnih.gov These studies have been instrumental in understanding how the heart metabolizes fats under normal, ischemic (low blood flow), and hypoxic (low oxygen) conditions. nih.gov

In studies with normal dog hearts, researchers injected ¹²³I-HDA directly into a coronary artery and monitored its activity over time. nih.gov The resulting time-activity curve typically shows two distinct phases of clearance: an early, rapid phase and a later, slow phase. The early phase is thought to represent the turnover of the fatty acid through β-oxidation, while the late phase may reflect the storage of the fatty acid in lipid pools like triglycerides. nih.gov It was observed that the half-time of the early phase (averaging 9.3 minutes in control dogs) and the ratio of the early to late phase activity increased with higher myocardial oxygen consumption, indicating that the tracer's kinetics are sensitive to the heart's workload. nih.gov

Further investigations in canine models compared the metabolism of ¹²³I-HDA with other fatty acid analogs during ischemia and hypoxia. nih.gov These studies revealed that during ischemia, the uptake of ¹²³I-HDA was significantly reduced compared to normal conditions. nih.gov The metabolic handling also differed, with an increased accumulation of the tracer in the acylcarnitine fraction in both ischemic and hypoxic myocardium, reflecting alterations in the metabolic pathway under oxygen deprivation. nih.gov

| Parameter | Value (Mean ± SD) | Condition |

|---|---|---|

| Single-Pass Extraction Fraction | 0.53 ± 0.11 | Control |

| Half-Time of Early Phase (T½) | 9.3 ± 2.8 min | Control |

| Half-Time of Late Phase (T½) | 245 ± 156 min | Control |

| Tracer | Normal Myocardium (dpm/mg/mCi) | Ischemic Myocardium (dpm/mg/mCi) |

|---|---|---|

| IHDA | 700 ± 267 | 335 ± 158 |

| pIPPA | 988 ± 318 | 438 ± 180 |

| DMIPP | 352 ± 146 | 179 ± 82 |

While the primary focus of ¹²³I-HDA research has been the myocardium, the underlying compound, heptadecanoic acid (C17:0), has shown relevance in other biological contexts. Heptadecanoic acid is an odd-chain saturated fatty acid found in trace amounts in dairy products and ruminant fats. atamankimya.com Its presence in human adipose tissue is considered a good biological marker for long-term dairy fat consumption. atamankimya.com The ability to trace the uptake and distribution of fatty acids is also being explored in the context of dietary fat partitioning and its link to metabolic diseases like type 2 diabetes, using different radiolabeled fatty acid analogs. nih.gov

In the field of oncology, recent in-vitro research has explored the effects of non-radiolabeled heptadecanoic acid on cancer cells. One study investigated its impact on a non-small cell lung cancer (NSCLC) cell line that had acquired resistance to the drug gefitinib (B1684475). nih.gov The results showed that heptadecanoic acid significantly inhibited the proliferation and migration of these cancer cells while promoting apoptosis (programmed cell death). nih.gov It also appeared to suppress the phosphoinositide 3-kinase/Akt signaling pathway, a key pathway involved in cancer cell growth and survival. nih.gov These findings suggest a potential role for odd-chain fatty acids in cancer research, and by extension, a possible future application for their radiolabeled counterparts in imaging tumor metabolism or response to therapy.

Structure

2D Structure

Properties

CAS No. |

63556-27-4 |

|---|---|

Molecular Formula |

C17H33IO2 |

Molecular Weight |

392.3 g/mol |

IUPAC Name |

17-(123I)iodanylheptadecanoic acid |

InChI |

InChI=1S/C17H33IO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20)/i18-4 |

InChI Key |

UBQLJCFBCITRNR-GSLGWBAQSA-N |

SMILES |

C(CCCCCCCCI)CCCCCCCC(=O)O |

Isomeric SMILES |

C(CCCCCCCC[123I])CCCCCCCC(=O)O |

Canonical SMILES |

C(CCCCCCCCI)CCCCCCCC(=O)O |

Synonyms |

17-iodoheptadecanoic acid 17-iodoheptadecanoic acid, 131I-labeled heptadecanoic-17-(123)I acid heptadecanoic-17-(131)I acid iodoheptadecanoic acid |

Origin of Product |

United States |

Ii. Radiochemical Synthesis and Characterization Methodologies

Precursor Synthesis Strategies for Heptadecanoic-17-(123)I Acid

The synthesis of a suitable precursor is the foundational step for the successful radiolabeling of this compound. This involves creating the 17-carbon fatty acid backbone and modifying its terminal position to facilitate the introduction of Iodine-123.

The synthesis of odd-chain fatty acids like heptadecanoic acid often starts from commercially available precursors. For instance, the biosynthesis of long-chain fatty acids with an odd number of carbons uses propionyl-CoA as a primer instead of acetyl-CoA, which is used for even-chained fatty acids. wikipedia.org Chemical synthesis strategies can involve the saponification of macrocyclic lactones, which provides a versatile and inexpensive route to omega-substituted hydroxy fatty acids. google.com These hydroxy fatty acids can then be further modified.

Another approach involves the elongation of shorter-chain fatty acids. For example, lauric acid can be elongated to myristic acid, demonstrating that chain extension is a viable method for creating longer fatty acid backbones. researchgate.net These synthetic pathways allow for the creation of the fundamental heptadecanoic acid structure, which is then derivatized for radiolabeling.

To prepare the fatty acid for radioiodination, a leaving group must be introduced at the omega-17 position. This group will be subsequently replaced by the radioactive iodine isotope. Common leaving groups include halogens like bromine or sulfonate esters such as tosylates. google.comresearchgate.net

One effective method is to convert an omega-hydroxy fatty acid, obtained from saponifying a lactone, into a tosylate. google.comresearchgate.net This tosylated fatty acid can then undergo nucleophilic substitution. Alternatively, an omega-bromo fatty acid can be used as the precursor. scispace.com The choice of leaving group is critical as it influences the reactivity and conditions required for the subsequent radioiodination step. Studies have shown that tosylate and bromide are among the most reactive leaving groups for nucleophilic radiohalogenation. researchgate.net

Radiolabeling Techniques with Iodine-123

Iodine-123 is an attractive radionuclide for medical imaging due to its favorable physical properties, including a 13.3-hour half-life and a 159 keV photon energy, which are ideal for SPECT imaging. iaea.orgoup.com

The most common method for introducing Iodine-123 into the fatty acid precursor is through nucleophilic substitution. A prominent example is the 123I-for-Br exchange reaction. scispace.comresearchgate.net In this method, the precursor, 17-bromoheptadecanoic acid, is reacted with [123I]iodide. This isotopic exchange can be performed under various conditions.

Heating the reactants in a suitable solvent like acetone (B3395972) or in a melt (without solvent) are two established techniques. scispace.comiaea.org The melt method, where the bromo-fatty acid is heated with radioiodide at high temperatures (around 150 °C), can achieve high radiochemical yields in a very short time. scispace.com Phase transfer catalysts can also be employed to facilitate the reaction in non-polar solvents. scispace.comresearchgate.net Copper(I)-assisted nucleophilic radioiodination is another robust method that can be applied to fatty acids. researchgate.net

Table 1: Comparison of Nucleophilic Radioiodination Methods for 17-Iodoheptadecanoic Acid

| Method | Reaction Conditions | Reaction Time | Radiochemical Yield | Reference |

| Iodide-for-Bromide Exchange (in Acetone) | Refluxing Acetone | > 2 hours | ~50% | scispace.comsnmjournals.org |

| Iodide-for-Bromide Exchange (in Melt) | Molten bromofatty acid, ~150 °C | 5 minutes | ~80% | scispace.com |

| Phase Transfer Catalysis | Non-polar solvent with Kryptofix 221 | 10 minutes | ~80% | scispace.com |

This table provides an interactive comparison of different radioiodination methods.

Achieving high radiochemical yield and purity is paramount for the production of research-grade radiotracers. Optimization involves fine-tuning several reaction parameters, including the amount of precursor, the concentration of the oxidizing agent (if used), reaction time, and temperature. nih.gov

For nucleophilic exchange reactions, the purity of the precursor and the radioiodide is crucial. The reaction time is a key variable; for example, in the melt method for 17-123I-heptadecanoic acid, a reaction time of just 5 minutes was sufficient to produce radiochemically pure product with a yield of about 80%. scispace.com For other compounds, extending the reaction time can increase the yield up to a certain point, after which it may start to decrease. nih.gov The goal is to maximize the incorporation of Iodine-123 while minimizing the formation of radiochemical impurities. Isolated radiochemical yields for omega-iodofatty acids synthesized via hydroboration-iodination sequences have been reported in the 85-95% range. osti.gov

Following the radiolabeling reaction, the crude product is a mixture containing the desired radiolabeled fatty acid, unreacted precursor, and radioiodide. Purification is essential to obtain a product suitable for research. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating the radiolabeled product from impurities. worktribe.comnih.gov

Reversed-phase HPLC, often using a C18 column, is commonly employed. umich.edunih.gov A gradient elution system can be used to effectively separate substances with different polarities, such as the fatty acid product and unreacted precursors. nih.gov For some applications, simpler purification methods like solid-phase extraction (SPE) using cartridges (e.g., C-18 silica (B1680970) gel) or ion exchange columns can be sufficient to remove unreacted iodide and other impurities. worktribe.comumich.edu The purity of the final product is typically verified using radio-TLC or radio-HPLC, with radiochemical purities often exceeding 97-99%. researchgate.netnih.govresearchgate.netsnmjournals.org

Analytical Techniques for Radiochemical Purity and Stability Assessment

The verification of a radiopharmaceutical's identity, purity, and stability is a critical step before its use. For Heptadecanoic-17-( scispace.comI) acid, a range of analytical techniques are employed to ensure that the final product is suitable for its intended application. These methods are designed to separate the desired radiolabeled fatty acid from any unreacted starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of radioiodinated fatty acids like Heptadecanoic-17-( scispace.comI) acid. cerealsgrains.orghplc.eu It is instrumental in determining both the chemical and radiochemical purity of the final product. cerealsgrains.org The principle of HPLC involves passing the sample mixture through a column packed with a stationary phase; a liquid solvent system (mobile phase) carries the sample through the column, and separation occurs based on the components' differential interactions with the stationary phase. acs.org

For radioiodinated fatty acids, reverse-phase HPLC is commonly utilized, often with a C18 (octadecyl silane) bonded-phase column. snmjournals.orgnih.gov This method separates molecules based on hydrophobicity. acs.org The analysis involves the simultaneous use of a UV detector and a radioactivity detector. cerealsgrains.org The UV detector identifies all chemical compounds present that absorb UV light, while the radioactivity detector specifically measures the radioactive components. By comparing the chromatograms from both detectors, one can confirm that the radioactivity is associated with the desired chemical compound and calculate the radiochemical purity. cerealsgrains.org The radiochemical purity is defined as the activity of the target radioisotope relative to the total activity of all radionuclides in the sample. creative-proteomics.com Studies routinely report achieving high radiochemical purity, often exceeding 98% or 99%, for radioiodinated fatty acids following HPLC purification. cerealsgrains.orgsnmjournals.org

The mobile phase composition is optimized to achieve effective separation. A common solvent system for similar compounds like 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP) is a mixture of ethanol, isopropanol, water, and acetic acid. nih.gov The precise conditions can be adjusted to ensure a clear separation of the radiolabeled product from potential impurities. hplc.eu

| Parameter | Description | Typical Values / Conditions | Reference |

|---|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Standard method for fatty acid analysis. | snmjournals.orgacs.org |

| Stationary Phase (Column) | C18 (Octadecyl silane) | A common choice for separating hydrophobic molecules like fatty acids. | nih.gov |

| Mobile Phase (Solvent System) | Mixture of organic solvents and aqueous solutions. | e.g., Ethanol:Isopropanol:Water:Acetic Acid (80:5:15:0.1) for analogous compounds. | nih.gov |

| Detection | UV Detector and Radioactivity Detector | Allows for simultaneous chemical and radiochemical analysis. | cerealsgrains.org |

| Purity Achieved | Radiochemical Purity (RCP) | Typically >99% after purification. | snmjournals.orgcreative-proteomics.com |

The stability of a radiotracer in biological fluids is paramount to ensure that it remains intact until it reaches its target tissue. For Heptadecanoic-17-( scispace.comI) acid, in vitro stability is commonly assessed by incubating the compound in biological media such as human or animal plasma or serum, and analyzing the samples at various time points. plos.org This process helps to understand how the tracer behaves in a physiological environment and to detect any potential for degradation or dehalogenation before it is used.

The general procedure involves adding the radiolabeled fatty acid to a sample of fresh plasma or a buffered saline solution like PBS (pH 7.4) and incubating it at physiological temperature (37°C). mdpi.com Aliquots are taken at different intervals (e.g., 1 hour, 24 hours) and analyzed, typically using HPLC or thin-layer chromatography (TLC), to quantify the percentage of the intact radiotracer versus any radioactive metabolites or free radioiodine. mdpi.comnih.gov

| Radiotracer (Analogous Compound) | Medium | Incubation Time | Percentage of Intact Tracer (%) | Reference |

|---|---|---|---|---|

| [67Ga]Ga-HBED-CC-MHDA | PBS (pH 7.4) | 24 h | 91.5 ± 1.1% | mdpi.com |

| Murine Plasma | 1 h | 88.8 ± 1.4% | mdpi.com | |

| [67Ga]Ga-DOTA-MHDA | PBS (pH 7.4) | 24 h | 93.3 ± 0.5% | mdpi.com |

| Murine Plasma | 1 h | 85.3 ± 1.1% | mdpi.com |

Iii. Preclinical Pharmacokinetics and Biodistribution Studies

In Vivo Distribution in Animal Models (e.g., Rodents, Canines)

Preclinical investigations in animal models have been crucial for characterizing the pharmacokinetic profile of Heptadecanoic-17-(123)I acid. These studies have detailed its journey through the circulatory system and its accumulation in target organs.

The primary organ of interest for this compound uptake is the myocardium, owing to the heart's high reliance on fatty acid oxidation for energy. iaea.orgtums.ac.ir In canine models, the tracer demonstrates rapid and efficient extraction by the heart muscle. nih.govsnmjournals.org Following intracoronary injection in dogs, the single-pass extraction fraction of this compound was found to be approximately 0.53. nih.gov The subsequent myocardial time-activity curve is characterized by a multi-phasic pattern, typically consisting of an early, rapid clearance phase and a later, slower phase. nih.gov The half-time of the early phase in normal dog hearts is about 9.3 minutes, while the late phase has a much longer half-time of approximately 245 minutes. nih.gov

Studies in open-chest dogs showed that peak myocardial activity was reached around 6 minutes post-injection. snmjournals.org The clearance from the myocardium was relatively fast, with a half-time of about 11.2 to 22 minutes in normal canine hearts. snmjournals.orgsnmjournals.org This clearance is associated with the metabolic processing of the fatty acid and the subsequent washout of free radioiodide. nih.gov

While the myocardium and liver are the primary sites of uptake, other tissues like skeletal muscle also extract this compound, though to a lesser extent. snmjournals.org Specific data on uptake and retention in adipose tissue is less detailed in the cited literature, with the focus remaining on metabolically active organs like the heart and liver.

Quantitative biodistribution studies provide precise measurements of tracer concentration in various tissues over time. In open-chest dogs, the peak myocardial activity for this compound was measured at 700 ± 267 dpm/mg/mCi under normal conditions. snmjournals.org In a comparative study, the peak activity was 995 ± 248 dpm/mg/mCi. snmjournals.org Under ischemic conditions, this peak activity was significantly reduced to 335 ± 158 dpm/mg/mCi. snmjournals.org

The following table summarizes the quantitative biodistribution and kinetic parameters of this compound in the normal canine myocardium from different studies.

| Parameter | Value | Animal Model | Reference |

|---|---|---|---|

| Peak Myocardial Activity | 700 ± 267 dpm/mg/mCi | Canine (Normoxic) | snmjournals.org |

| Peak Myocardial Activity | 995 ± 248 dpm/mg/mCi | Canine | snmjournals.org |

| Myocardial Clearance Half-Time (Total Activity) | 22 min | Canine (Normoxic) | snmjournals.org |

| Myocardial Clearance Half-Time (Total Activity) | 11.2 min | Canine | snmjournals.org |

| Aqueous Phase Activity (as % of total myocardial activity) | 71% ± 9% | Canine (Normoxic) | snmjournals.org |

Influence of Physiological State on Biodistribution

The biodistribution and kinetics of this compound are not static but are dynamically influenced by the metabolic state of the subject.

The physiological state of fasting versus being fed significantly alters fatty acid metabolism and, consequently, the kinetics of this compound. In rats subjected to a 36-hour fast, a much faster decrease in myocardial radioactivity was observed compared to non-fasted animals. nih.gov Intracellular analysis revealed that short-term fasting did not significantly change the total myocardial uptake but rather altered the intracellular fate of the tracer; storage was decreased while degradation (oxidation) was increased. nih.gov

This shift is also reflected in the metabolic products. In fasted rats, 1 minute after intravenous injection, 51 ± 5% of the myocardial radioactivity was found in the aqueous phase, which contains free iodide, the end product of metabolism. nih.gov In fed rats, where glucose is a more readily available energy source and fatty acid oxidation is reduced, the aqueous phase activity was significantly lower at 20 ± 2%. nih.gov

In the heart, the metabolism of fatty acids is tightly coupled to oxygen availability and workload. Studies in dog hearts have investigated how myocardial oxygen consumption (MVO2) and myocardial blood flow (MBF) affect the kinetics of this compound. nih.gov The initial single-pass extraction fraction of the tracer (0.53 ± 0.11) was found to be independent of both MVO2 and MBF. nih.gov

However, the subsequent intracellular turnover was sensitive to cardiac work. The half-time of the early clearance phase, which reflects metabolic turnover, showed a strong positive correlation with MVO2 (r = 0.82). nih.gov Similarly, the ratio between the size of the early and late kinetic phases also increased with MVO2 (r = 0.87). nih.gov This indicates that as myocardial oxygen consumption increases, the intracellular turnover of the tracer is enhanced. nih.gov

Pathological states like ischemia (reduced blood flow) and hypoxia (reduced oxygen supply at normal flow) also profoundly impact the tracer's behavior. In canine models of ischemia, both the peak uptake and the clearance rate of this compound were significantly reduced. snmjournals.org The half-time of total activity was prolonged from 22 minutes in the normal myocardium to 44 minutes in the ischemic myocardium and 50 minutes in the hypoxic myocardium. snmjournals.org This slowing of clearance reflects the impairment of β-oxidation due to insufficient oxygen. snmjournals.org

Compartmental Modeling of Tracer Kinetics in Preclinical Systems

To quantitatively analyze the complex in vivo kinetics of this compound, researchers have employed compartmental modeling. These mathematical models deconstruct the observed time-activity curves from external imaging into distinct physiological compartments, each with a specific rate constant.

A model applied to data from dog hearts describes the tracer's kinetics in terms of a vascular phase, an early metabolic phase, and a late metabolic phase. nih.gov The early phase is thought to represent the turnover of the tracer in a rapidly exchangeable lipid pool, while the late phase may correspond to storage in more complex lipids like triglycerides. nih.gov The rate of clearance from the early phase and the relative sizes of these two compartments are key parameters that can be correlated with the metabolic state of the myocardium. nih.gov

In studies with isolated perfused rat hearts, a mathematical model was successfully used to analyze the myocardial time-activity curves. nih.gov The results calculated from this compartmental model showed a high correlation (r > 0.97) with direct intracellular measurements of aqueous phases, organic phases, and free fatty acids. nih.gov This validation demonstrates that kinetic modeling of externally detected radioactivity can provide reliable, quantitative information about the intracellular fate of the fatty acid tracer, including its degradation and storage. nih.gov Such models are considered promising for non-invasively studying the effects of physiological changes or pharmacological interventions on myocardial fatty acid metabolism. nih.gov

Derivation of Uptake and Efflux Half-Times from Time-Activity Curves

The pharmacokinetic profile of this compound (123I-HDA) in preclinical studies is primarily characterized by analyzing time-activity curves generated from sequential imaging. nih.govsnmjournals.orgnih.gov These curves, which plot the concentration of radioactivity in a region of interest over time, are fundamental to understanding the myocardial uptake and clearance (efflux) of this radiolabeled fatty acid. nih.gov

Analysis of these curves is often performed by fitting a mathematical model, such as a monoexponential plus constant curve, to the data points. nih.gov This fitting process yields key parameters, including the half-time (T1/2) of the exponential component, which represents the clearance rate of the tracer from the tissue, and the relative amplitude of the exponential versus the constant component. nih.gov The precision of these parameters is crucial for accurate interpretation and is typically assessed over a range of potential half-life values and noise levels in the data. nih.gov

Kinetic studies in animal models, such as dogs, have been instrumental in determining these half-times under various physiological and pathological conditions. For instance, in normal myocardium, 123I-HDA exhibits a specific clearance pattern. However, this pattern is significantly altered in disease states. In ischemic and hypoxic canine myocardium, the half-time of total activity for 123I-HDA was notably prolonged compared to normal tissue. snmjournals.org This suggests a slower washout of the tracer, reflecting altered fatty acid metabolism under conditions of reduced blood flow or oxygen deprivation. snmjournals.org

The following table presents data from a study on canine myocardium, comparing the clearance half-times of 123I-HDA under normal, ischemic, and hypoxic conditions.

| Myocardial Condition | Half-Time (minutes) |

|---|---|

| Normal | 22 |

| Ischemic | 44 |

| Hypoxic | 50 |

These derived half-times provide a quantitative measure of regional fatty acid turnover, allowing for a non-invasive assessment of myocardial function and metabolism. nih.goviaea.org

Modeling of Intracellular Metabolic Trapping and Washout

The interpretation of time-activity curves for radiolabeled fatty acids like this compound requires sophisticated modeling to account for complex intracellular processes. snmjournals.org The initial uptake of the tracer into the myocardium is followed by two primary competing pathways: esterification into complex lipids (triglycerides and phospholipids) or entry into the β-oxidation pathway for energy production. snmjournals.org A portion of the fatty acid may also diffuse back out of the cell without undergoing metabolism, a process known as back-diffusion. snmjournals.org

The concept of "metabolic trapping" is central to understanding the retention of fatty acid analogs. frontiersin.orgresearchgate.net This process involves the intracellular conversion of the fatty acid into its acyl-CoA derivative by acyl-CoA synthetases. frontiersin.org This enzymatic conversion "traps" the molecule inside the cell, as the resulting acyl-CoA is unable to readily cross the cell membrane. frontiersin.org This trapping creates a concentration gradient that facilitates further uptake of the fatty acid from the circulation. frontiersin.org For 123I-HDA, its behavior mimics that of natural fatty acids, undergoing a similar trapping mechanism before being metabolized. nih.gov

Modeling the washout (efflux) phase is complicated because the externally measured radioactivity represents a combination of the unmetabolized tracer, radiolabeled metabolites, and tracer stored in lipid pools. snmjournals.orgsnmjournals.org Simple curve-peeling of the time-activity curve can be misleading, as the early clearance phase represents a mix of back-diffused, unoxidized tracer and the clearance of labeled catabolites. snmjournals.org

To address this, compartmental models have been developed. These models typically include separate compartments representing the non-esterified tracer, its catabolites, and the complex lipid pool where it can be stored. snmjournals.org By analyzing the flow of radioactivity between these compartments, researchers can better discriminate between the different metabolic fates of the fatty acid. For instance, in ischemic myocardium, back-diffusion of the unmetabolized tracer is often increased, reflecting a decrease in the net utilization rate. snmjournals.org Time-activity curves from isolated perfused hearts have been fitted with biexponential curves to differentiate between a rapid turnover pool, associated with oxidation, and a slow turnover pool, primarily representing incorporation into lipids. researchgate.net This detailed modeling is essential for accurately quantifying regional myocardial fatty acid metabolism.

Iv. Cellular and Subcellular Metabolic Fate Investigations

Mechanisms of Cellular Uptake of Fatty Acid Analogs

The entry of long-chain fatty acids and their analogs, such as Heptadecanoic-17-(123)I acid, into cells is a complex process involving both passive and protein-facilitated transport mechanisms. imrpress.comresearchgate.net This dual approach ensures an efficient supply of these essential energy substrates to tissues with high metabolic demands, like the heart.

Role of Fatty Acid Transporters (e.g., CD36, FATP) in Tracer Internalization

A growing body of evidence highlights the indispensable role of protein-mediated transport in the cellular uptake of long-chain fatty acids. imrpress.comresearchgate.net Key players in this process include Fatty Acid Translocase (FAT/CD36) and Fatty Acid Transport Proteins (FATPs). imrpress.comresearchgate.net These transmembrane proteins act as crucial conduits, facilitating the efficient movement of fatty acids across the plasma membrane. imrpress.comresearchgate.net

CD36, a heavily glycosylated protein, is recognized as a major transporter of long-chain fatty acids into cardiac and skeletal muscle, as well as adipocytes. imrpress.com Similarly, the FATP family of proteins, with their acyl-CoA synthetase activity, are believed to be actively involved in the translocation and subsequent metabolic trapping of fatty acids. imrpress.com The concerted action of these transporters ensures that the uptake of fatty acid analogs like this compound can meet the metabolic requirements of the cell, a feat that passive diffusion alone may not accomplish. imrpress.com

Passive Diffusion vs. Protein-Mediated Transport Mechanisms

The modern view posits a two-pronged approach where passive diffusion is complemented by a more efficient and regulatable protein-mediated transport system. imrpress.comlibretexts.org This facilitated diffusion involves specific carrier and channel proteins that bind to the fatty acid molecules and undergo conformational changes to shuttle them across the membrane. nih.govlibretexts.org This protein-mediated pathway is saturable, meaning its rate is limited by the number of available transporter proteins, a key difference from the linear concentration dependence of passive diffusion. libretexts.orgwikipedia.org The dual mechanism of passive and facilitated transport allows for both a basal level of fatty acid entry and a rapid, regulated influx when metabolic demand is high.

Intracellular Processing and Metabolic Pathways

Once inside the cell, this compound, like its natural counterparts, is rapidly activated and directed towards various metabolic fates. The principal pathways include beta-oxidation for energy production and esterification for storage within lipid pools. imrpress.comsnmjournals.org The presence of the iodine atom at the omega position introduces a unique aspect to its metabolism, influencing its processing and the nature of its metabolic byproducts.

Beta-Oxidation of Omega-Labeled Fatty Acids

The primary catabolic pathway for fatty acids is beta-oxidation, a cyclical process occurring within the mitochondria that sequentially shortens the fatty acid chain to produce acetyl-CoA for the citric acid cycle. libretexts.org In the case of omega-labeled fatty acids like this compound, this process proceeds until the final steps, where the iodine atom at the terminal carbon influences the outcome. snmjournals.org

Studies have shown that the release of radioiodide from the myocardium after administration of 17-iodoheptadecanoic acid is a direct result of beta-oxidation. snmjournals.org As the fatty acid chain is broken down, the terminal fragment containing the iodine is released. It is important to note that omega-oxidation, an alternative pathway that hydroxylates the terminal carbon, is generally a minor pathway for medium-chain fatty acids and becomes more significant only when beta-oxidation is impaired. byjus.comwikipedia.org

Esterification into Lipid Pools (e.g., Triglycerides, Phospholipids)

Not all fatty acids that enter the cell are immediately oxidized. A significant portion is channeled into anabolic pathways, primarily esterification, to be stored as neutral lipids or incorporated into membrane lipids. imrpress.comsnmjournals.org This process involves the bonding of fatty acids to a glycerol (B35011) backbone to form triglycerides, or to a phosphate-containing group to form phospholipids (B1166683). libretexts.orgsenecalearning.com

Triglycerides serve as the main energy reserve in cells, while phospholipids are fundamental structural components of all cellular membranes. libretexts.orgpressbooks.pub The process of esterification begins with the activation of the fatty acid to its acyl-CoA derivative. imrpress.com This activated form can then be sequentially added to a glycerol-3-phosphate backbone to synthesize triglycerides and phospholipids. basicmedicalkey.com Studies using radiolabeled fatty acid analogs have demonstrated their incorporation into these lipid fractions, confirming that these synthetic pathways are a major fate for intracellular fatty acids. snmjournals.org The balance between oxidation and esterification is a key indicator of the metabolic state of the cell.

Below is a data table summarizing the distribution of metabolites of this compound in myocardial tissue.

| Time (minutes) | Unmetabolized Fatty Acid (%) | Triglycerides (%) | Phospholipids (%) | Aqueous Phase (%) |

| 2 | 45 ± 10 | 15 ± 5 | 20 ± 6 | 20 ± 5 |

| 10 | 25 ± 8 | 35 ± 7 | 25 ± 5 | 15 ± 4 |

| 30 | 10 ± 5 | 50 ± 9 | 20 ± 4 | 20 ± 6 |

| 60 | 5 ± 3 | 55 ± 12 | 15 ± 4 | 25 ± 7 |

This table presents hypothetical data based on typical findings in metabolic studies for illustrative purposes.

Assessment of Deiodination and Metabolite Formation

A crucial aspect of the metabolism of this compound is the process of deiodination, the cleavage of the iodine atom from the fatty acid backbone. While some unspecific metabolic deiodination may occur, the primary release of radioiodide is linked to the process of beta-oxidation. snmjournals.org The liberated radioiodide can then leave the cell and enter the bloodstream. snmjournals.org

Beyond free iodide, other metabolites can be formed. The process of converting thyroid hormones, which are also iodinated compounds, involves enzymes called deiodinases that can remove iodine atoms. nih.govnih.gov While the direct action of these enzymes on iodo-fatty acids is less characterized, the potential for enzymatic deiodination exists. Furthermore, the metabolic processing of the parent compound can lead to the formation of various intermediates. For instance, the conversion of T3 to its acetic acid derivative, Triac, demonstrates that side-chain modifications are a possible metabolic route for iodinated compounds. endocrine-abstracts.orgeur.nl Analysis of myocardial tissue after administration of radiolabeled fatty acids reveals the presence of the unmetabolized tracer, esterified lipids, and an aqueous phase containing free iodide and potentially other small, water-soluble metabolites. snmjournals.org

Modulation of Tracer Metabolism by Metabolic Inhibitors and Substrates

The metabolic pathways of this compound can be elucidated by observing how its uptake and processing are altered by specific metabolic inhibitors and competing energy substrates. These investigations provide critical insights into the regulation of myocardial fatty acid metabolism.

Carnitine Palmitoyltransferase (CPT) is a crucial enzyme system for the transport of long-chain fatty acids into the mitochondria for β-oxidation. frontiersin.orgplos.orgmdpi.com CPT inhibitors block this key step, revealing its importance in the metabolism of fatty acid analogs like this compound.

Inhibition of CPT I, the rate-limiting enzyme in this transport process, significantly alters the metabolic fate of fatty acids within the myocardium. frontiersin.orgsnmjournals.org Pharmacological inhibitors of CPT, such as etomoxir (B15894) and [5(4-chlorophenyl)-pentyl]oxirane-2-carboxylate (POCA), prevent the entry of fatty acids into the mitochondrial matrix. frontiersin.orgsnmjournals.org Consequently, when the heart is pre-treated with a CPT inhibitor, the β-oxidation of this compound is substantially reduced. This leads to a marked decrease in the clearance rate of the ¹²³Iodine radioisotope from the myocardial tissue, as the liberation of the radiolabel is dependent on the progression of the fatty acid through the β-oxidation spiral. The tracer, unable to be oxidized, is instead shunted towards esterification and storage in cytosolic lipid pools, primarily as triglycerides. This results in prolonged retention of radioactivity in the heart, signifying a shift from fatty acid oxidation to storage.

Table 1: Effect of CPT Inhibition on Myocardial Metabolism of Radioiodinated Fatty Acids

| Condition | Myocardial Uptake of Fatty Acid | Mitochondrial Transport | Rate of β-Oxidation | Tracer Clearance Rate | Cytosolic Lipid Storage |

| Baseline (No Inhibitor) | Normal | Permitted | Normal | Normal | Basal Level |

| With CPT Inhibitor (e.g., Etomoxir) | Normal | Blocked | Significantly Reduced | Significantly Reduced | Increased |

The heart is metabolically flexible, capable of switching between energy sources based on their availability. A fundamental regulatory mechanism is the reciprocal relationship between glucose and fatty acid metabolism, often described by the Randle cycle. ecrjournal.com High availability of glucose can suppress the utilization of fatty acids.

Under conditions of high glucose and insulin, such as in the postprandial state, myocardial cells increase their uptake and oxidation of glucose. mdpi.comnih.gov This leads to a rise in intracellular malonyl-CoA, a potent natural inhibitor of CPT I. nih.gov The inhibition of CPT I by malonyl-CoA reduces the transport of long-chain fatty acids, including this compound, into the mitochondria for oxidation.

Research demonstrates that administering a glucose load before the injection of this compound results in decreased myocardial uptake and a slower clearance rate of the tracer. thegoodscentscompany.com This indicates a reduction in both the uptake and the subsequent β-oxidation of the fatty acid analog. The heart, in this state, preferentially uses glucose as its primary fuel, and the fatty acids that are taken up are more likely to be directed towards storage as triglycerides rather than being immediately catabolized for energy. This competitive interaction underscores the intricate regulation of substrate selection in the heart, which has significant implications for myocardial function in both healthy and diseased states, such as diabetes. thegoodscentscompany.comoncotarget.com

Table 2: Influence of Glucose on Myocardial this compound Metabolism

| Metabolic State | Dominant Substrate | Key CPT I Regulator | Myocardial Uptake of this compound | Myocardial Oxidation of this compound |

| Fasting | Fatty Acids | Low Malonyl-CoA | High | High |

| High Glucose/Postprandial | Glucose | High Malonyl-CoA | Reduced | Reduced |

V. Research Applications in Preclinical Disease Models

Evaluation of Myocardial Metabolic Aberrations in Animal Models of Cardiac Disease

The heart relies heavily on fatty acid oxidation for its energy requirements. Alterations in this metabolic pathway are a hallmark of various cardiac diseases. Heptadecanoic-17-(123)I acid allows for the visualization and quantification of myocardial fatty acid uptake and metabolism, offering a window into the metabolic health of the heart muscle in various disease models. nih.govnih.gov

Ischemia and Reperfusion Injury Models

In animal models of myocardial ischemia and reperfusion, this compound is utilized to delineate the metabolic consequences of reduced blood flow and its subsequent restoration. snmjournals.orgsnmjournals.org

Reduced Tracer Uptake in Ischemic Regions: Studies in canine models have demonstrated that ischemic myocardial regions exhibit reduced uptake of this compound. nih.gov This reduction is indicative of the suppressed fatty acid metabolism that occurs during oxygen deprivation. snmjournals.org

Metabolite Washout Analysis: The rate at which the radioiodine, liberated from the fatty acid through metabolism, washes out of the myocardium provides an index of fatty acid oxidation. In ischemic and hypoxic canine myocardium, the metabolic handling of this compound has been compared with other fatty acid analogs to understand the differences in their metabolic fates under oxygen-deprived conditions. snmjournals.org

Assessment of Myocardial Viability: The uptake and clearance kinetics of similar radioiodinated fatty acids are used to assess the viability of myocardial tissue after an ischemic insult and subsequent reperfusion. snmjournals.org

| Animal Model | Key Finding | Reference |

|---|---|---|

| Canine | Reduced uptake of this compound in ischemic myocardium. | nih.gov |

| Canine | Altered metabolic handling and washout of radioiodine during ischemia and hypoxia. | snmjournals.org |

Heart Failure and Cardiomyopathy Models

This compound has been instrumental in characterizing the metabolic phenotype of failing and cardiomyopathic hearts in animal models and clinical studies. nih.govnih.gov

Heterogeneous Tracer Accumulation: In patients with congestive cardiomyopathy, studies have revealed a heterogeneous and spotty accumulation of this compound throughout the left ventricular myocardium. nih.govosti.gov This contrasts with the more localized defects seen in ischemic heart disease. nih.gov

Prolonged Washout Times: The elimination half-times of the tracer from the myocardium are often prolonged in patients with severe congestive cardiomyopathy, suggesting impaired fatty acid utilization. nih.gov There appears to be no correlation between the regional uptake of the tracer and its elimination half-time in this condition. nih.gov

Diagnostic Potential: The distinct patterns of uptake and washout of this compound suggest its potential as a non-invasive tool for the diagnosis of congestive cardiomyopathy. nih.gov

| Condition | Key Finding | Reference |

|---|---|---|

| Congestive Cardiomyopathy | Heterogeneous, spotty uptake of this compound in the left ventricle. | nih.govosti.gov |

| Severe Congestive Cardiomyopathy | Prolonged elimination half-times of the tracer from the myocardium. | nih.gov |

Assessment of Fatty Acid Oxidation Defects in Genetic Models

Genetically engineered animal models with specific defects in fatty acid oxidation enzymes provide a platform to study the direct consequences of these metabolic errors.

Probing Mitochondrial Integrity: Omega-halofatty acids, including radioiodinated analogs, are considered probes for mitochondrial membrane integrity. ahajournals.org Studies in normal and ischemic myocardium help to understand how defects in fatty acid oxidation impact mitochondrial function. ahajournals.org

Tracing Metabolic Fate: The metabolic fate of this compound has been studied in the normal canine heart to establish a baseline for comparison with models of fatty acid oxidation defects. ahajournals.org These studies involve detailed analysis of the distribution of radioactivity in myocardial tissue and blood samples over time. ahajournals.org

Investigation of Adipose Tissue Metabolism in Obesity Models

Beyond the heart, this compound and similar radiolabeled fatty acids are being explored to study the metabolism of different types of adipose tissue, which is central to the pathophysiology of obesity.

Imaging Brown and White Adipose Tissue Activity in Rodents

Distinguishing between the metabolic functions of energy-storing white adipose tissue (WAT) and energy-expending brown adipose tissue (BAT) is crucial in obesity research.

Differential Uptake Patterns: Studies in mice using various 123I-labeled fatty acids have shown different distribution patterns between WAT and muscles, depending on the degree of unsaturation of the fatty acid. researchgate.net This suggests that such tracers can be used to probe the specific metabolic activities of different tissues.

CD36-Mediated Uptake in BAT: Recent research using nanoSPECT/CT imaging in mice has revealed that the scavenger receptor CD36 is a major mediator for the uptake of oxidized low-density lipoprotein, labeled with 123I, in brown adipose tissue. nih.govresearchgate.net This finding highlights a potential mechanism by which BAT could contribute to clearing atherogenic lipids from circulation. nih.gov

| Adipose Tissue Type | Key Finding | Reference |

|---|---|---|

| Brown and White Adipose Tissue | Differential uptake of 123I-labeled fatty acids based on their structure. | researchgate.net |

| Brown Adipose Tissue | CD36 mediates the uptake of 123I-labeled oxidized low-density lipoprotein. | nih.govresearchgate.net |

Assessment of Metabolic Responses to Pharmacological Stimulation

The metabolic activity of adipose tissue, particularly BAT, can be modulated by pharmacological agents. Radioiodinated fatty acids can be used to assess these responses.

Stimulation of BAT Activity: In murine models, the accumulation of 123I-labeled oxidized low-density lipoprotein in BAT was almost completely eliminated by anesthesia but could be reversed by the administration of a β3-agonist, a known stimulator of brown fat thermogenesis. nih.govresearchgate.net This demonstrates the utility of such tracers in evaluating the efficacy of drugs that target BAT activation.

Impact of Anesthesia: The observation that anesthesia significantly reduces the uptake of the tracer in BAT underscores the importance of the sympathetic nervous system in regulating BAT metabolism and the need to consider experimental conditions when interpreting imaging results. nih.govresearchgate.net

Preclinical Oncology Research Applications

The radiolabeled fatty acid analog, Heptadecanoic-17-¹²³I acid, has been instrumental in preclinical oncology research, particularly in elucidating the intricate roles of fatty acid metabolism in cancer biology. Its application has provided valuable insights into cancer cell proliferation, apoptosis, and the metabolic landscape of tumors.

Research utilizing fatty acids, including non-radiolabeled heptadecanoic acid, has demonstrated significant effects on cancer cell behavior. Studies have shown that certain fatty acids can inhibit key cellular processes that drive tumor growth.

For instance, heptadecanoic acid (C17:0), a naturally occurring odd-chain saturated fatty acid, has been shown to significantly inhibit cell proliferation and migration in non-small cell lung cancer (NSCLC) cell lines, including those with acquired resistance to gefitinib (B1684475). nih.gov Furthermore, it was observed to promote apoptosis, or programmed cell death, in these cancer cells. nih.govselleckchem.com Mechanistic analyses suggest that these effects may be linked to the suppression of the phosphoinositide 3-kinase/Akt signaling pathway, a critical regulator of cell growth and survival. nih.gov

Similar findings have been reported in pancreatic cancer research. Heptadecanoic acid demonstrated stronger cytotoxic effects on pancreatic cancer cell lines (Panc-1 and MIA PaCa-2) compared to other fatty acids like palmitic acid and oleic acid. nih.gov It effectively reduced colony formation and induced apoptosis in a dose-dependent manner. nih.gov Notably, heptadecanoic acid also enhanced the chemosensitivity of pancreatic cancer cells to gemcitabine (B846), a standard chemotherapeutic agent, and even showed efficacy against gemcitabine-resistant cells. nih.gov The mechanism in this context was linked to the inhibition of the Hippo pathway, which is involved in controlling organ size and tumor suppression. nih.gov

While direct studies using Heptadecanoic-17-¹²³I acid for inducing apoptosis are less common, its utility lies in tracking fatty acid uptake and metabolism, which are closely linked to the cellular decisions of proliferation versus apoptosis. For example, the inhibition of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism, has been shown to block cell cycle progression and induce programmed cell death in lung cancer cells. plos.org This highlights the importance of understanding fatty acid metabolic pathways, a process for which radiolabeled tracers like Heptadecanoic-17-¹²³I acid are well-suited.

Table 1: Effects of Heptadecanoic Acid on Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| PC-9, PC-9/GR | Non-Small Cell Lung Cancer | Inhibited proliferation and migration; promoted apoptosis; enhanced gefitinib cytotoxicity. | nih.gov |

| Panc-1, MIA PaCa-2 | Pancreatic Cancer | Exerted cytotoxic effects; reduced colony formation; induced apoptosis; enhanced gemcitabine chemosensitivity. | nih.gov |

| C6 | Glioma | Fatty acid amides reduced viability, proliferation, and migratory potential; induced apoptosis. | mdpi.com |

| H460 | Lung Cancer | Inhibition of SCD, an enzyme in fatty acid metabolism, impaired proliferation and triggered apoptosis. | plos.org |

The altered metabolism of tumors, often referred to as a hallmark of cancer, includes significant changes in fatty acid metabolism. mdpi.com Radiolabeled fatty acids like Heptadecanoic-17-¹²³I acid are critical tools for the non-invasive evaluation of these metabolic alterations in preclinical tumor models.

Studies have indicated that many cancers exhibit an increased reliance on fatty acid oxidation (FAO) for energy production and to support rapid growth. mdpi.combiorxiv.org This metabolic reprogramming presents a potential vulnerability that can be exploited for therapeutic purposes. The uptake of radiolabeled fatty acids can serve as a surrogate marker for the expression of key enzymes involved in fatty acid synthesis and oxidation. For instance, in prostate cancer models, a positive correlation has been observed between the uptake of radiolabeled acetate (B1210297) (a precursor for fatty acid synthesis) and the expression of fatty acid synthase (FASN). snmjournals.orgnih.gov This suggests that imaging with radiolabeled fatty acid analogs could predict the response to FASN-targeted therapies. nih.gov

Preclinical imaging studies using fluorescently labeled long-chain fatty acids in orthotopic breast cancer models have demonstrated the ability to quantify fatty acid uptake in vivo. mdpi.com These studies have shown increased fatty acid uptake in tumors with higher metastatic potential and in those with overexpression of the MYC oncogene, a key driver of tumor growth. mdpi.com Furthermore, this imaging approach could successfully monitor the inhibitory effects of drugs targeting fatty acid transport. mdpi.com

The use of radiolabeled fatty acids extends to various cancer types. For example, prostate cancer cells have been shown to have a dominant uptake of fatty acids over glucose, suggesting that targeting fatty acid metabolism could be a promising diagnostic and therapeutic strategy. iiarjournals.org While Heptadecanoic-17-¹²³I acid was initially developed for myocardial imaging to assess fatty acid metabolism in the heart nih.govnih.govnih.gov, its principles are directly applicable to oncology. The ability to trace the uptake, distribution, and clearance of this fatty acid analog provides a dynamic view of metabolic activity within tumors. This information is crucial for understanding tumor biology, identifying metabolic subtypes of cancers, and evaluating the efficacy of novel cancer therapies that target lipid metabolism.

Table 2: Application of Radiolabeled Tracers in Evaluating Tumor Fatty Acid Metabolism

| Tracer Type | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Radiolabeled Acetate | Prostate Cancer | Acetate uptake correlated with FASN expression and sensitivity to FASN inhibitors. | snmjournals.orgnih.gov |

| Fluorescently Labeled Palmitate | Breast Cancer | Increased fatty acid uptake in MYC-high and metastatic tumors; monitored inhibition of fatty acid transport. | mdpi.com |

| Radiolabeled Palmitic Acid | Prostate Cancer | Prostate cancer cells showed dominant uptake of fatty acid over glucose. | iiarjournals.org |

| ¹⁸F-fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) | Prostate Cancer, Melanoma | Validated for in vivo fatty acid uptake measurements. | mdpi.com |

Vi. Advanced Research Methodologies and Quantitative Analysis

Integration with Preclinical Imaging Modalities

The utility of Heptadecanoic-17-(123)I acid is greatly enhanced by its integration with advanced preclinical imaging modalities. These techniques enable non-invasive visualization and quantification of the tracer's distribution and kinetics within the heart.

Single Photon Emission Computed Tomography (SPECT) has been a primary imaging modality for studying the myocardial distribution of this compound. nih.govsnmjournals.org Following intravenous administration, sequential SPECT imaging allows for the visualization of the tracer's uptake and clearance from the myocardium. snmjournals.orgnih.gov High-quality images can be obtained, revealing the metabolic activity within the heart muscle. nih.gov In preclinical studies involving animal models such as dogs, SPECT has been instrumental in demonstrating how the tracer's distribution is affected by conditions like ischemia. nih.gov For instance, reduced tracer uptake is indicative of infarcted or ischemic zones. nih.gov

The rapid metabolism of this compound in the myocardium leads to the release of free radioiodide, which can create background noise in the images. nih.gov However, correction techniques have been developed to account for the radioiodide in the blood pool and interstitial space, thereby improving image quality and allowing for a more accurate assessment of the tracer within the myocardial cells. nih.gov The kinetic data derived from sequential SPECT scans, such as the washout half-times, provide valuable information about regional myocardial metabolism. nih.gov For example, studies have shown that the disappearance half-time from the myocardium of normal individuals is different from that in patients with coronary artery disease. nih.gov

While SPECT with this compound provides significant metabolic information, correlative imaging with Positron Emission Tomography (PET) tracers in animal studies offers a more comprehensive understanding of myocardial viability and metabolism. snmjournals.orgtums.ac.ir PET allows for the in vivo tracing of physiological and biochemical functions using radiolabeled compounds like [11C]palmitate, a long-chain saturated fatty acid. snmjournals.org

In animal models, comparing the distribution of this compound with PET perfusion tracers helps to differentiate between reduced blood flow and altered metabolic function. snmjournals.org This "perfusion-metabolism mismatch" is a key indicator of viable but jeopardized myocardial tissue. snmjournals.orgtums.ac.ir For instance, studies in canine models have utilized PET to assess myocardial blood flow, which can then be correlated with the metabolic data obtained from this compound SPECT. nih.gov Furthermore, the development of other fatty acid tracers for PET, such as those labeled with fluorine-18, provides additional tools for comparative studies to validate and complement the findings from this compound research. researchgate.net

Quantitative Analysis of In Vivo Data

Quantitative analysis of in vivo imaging data is essential for extracting objective and reproducible information from preclinical studies with this compound.

The Standardized Uptake Value (SUV) is a semi-quantitative metric used in nuclear imaging to reflect the relative uptake of a radiotracer in a particular tissue. radiologykey.comnih.gov In preclinical studies, SUV quantification can be applied to SPECT data of this compound to assess regional myocardial fatty acid uptake. snmjournals.orgnih.gov While more commonly associated with PET, the principles of SUV can be adapted to SPECT to provide a standardized measure of tracer concentration, corrected for injected dose and body weight. radiologykey.com This allows for comparison of metabolic activity across different subjects and conditions in animal models. nih.gov For example, altered SUV values in specific myocardial regions could indicate metabolic disturbances associated with cardiac diseases. snmjournals.org

Parametric scintigraphy represents an advanced analytical approach that generates images of physiological parameters derived from dynamic imaging sequences. In the context of this compound, parametric mapping of its metabolic turnover can be created from sequential scintigraphic images. By analyzing the time-activity curves on a pixel-by-pixel basis, it is possible to generate a map of the tracer's elimination half-time, providing a visual representation of regional metabolic rates across the myocardium. This technique has been explored to differentiate between normally perfused, ischemic, and infarcted tissues based on their distinct metabolic signatures.

Ex Vivo Tissue Analysis and Biochemical Correlation

To validate the in vivo imaging findings and to gain a deeper understanding of the underlying biochemical processes, ex vivo tissue analysis is a critical component of preclinical research with this compound. snmjournals.orgnih.govsnmjournals.org This involves harvesting myocardial tissue from animal models following tracer administration and performing various biochemical assays.

In studies with canine models, myocardial biopsies have been taken at different time points after the injection of a cocktail of radioiodinated fatty acids, including this compound. snmjournals.org These tissue samples are then subjected to lipid extraction and analysis to determine the metabolic fate of the tracer. snmjournals.org This allows for the quantification of the tracer's incorporation into different lipid fractions, such as phospholipids (B1166683) and triacylglycerols, and the assessment of its oxidation. snmjournals.org These ex vivo measurements provide a direct biochemical correlation for the kinetic parameters observed in the in vivo imaging studies. nih.govsnmjournals.org For instance, the rate of radioiodine release observed in imaging can be correlated with the extent of beta-oxidation measured in the tissue samples. snmjournals.org

Table of Research Findings:

| Parameter | Finding | Animal Model | Reference |

|---|---|---|---|

| Myocardial Disappearance Half-Time (Normal) | 24 +/- 4.7 min | Human | nih.gov |

| Myocardial Disappearance Half-Time (Coronary Artery Disease) | Significant regional differences observed | Human | nih.gov |

| Myocardial Washout Half-Times (Cardiomyopathy) | Varied between 15.1 and 116.2 min | Human | nih.gov |

| Single-Pass Extraction Fraction | 0.53 +/- 0.11 | Dog | nih.gov |

| Early Phase Half-Time (Control) | 9.3 +/- 2.8 min | Dog | nih.gov |

Radiometabolite Analysis in Tissue Homogenates and Plasma

The quantitative analysis of this compound and its subsequent radiometabolites in biological samples is fundamental to understanding its metabolic fate. This process typically involves the separation and measurement of radioactivity in plasma and homogenized tissues, such as the myocardium and liver.

Following administration, tissue samples are often acquired via biopsy and, along with blood samples, are immediately processed to prevent metabolic alteration. ahajournals.org Tissues are commonly homogenized, and lipids are extracted using established methods like the Folch technique, which employs a chloroform-methanol mixture. snmjournals.orgnih.govacs.org The resulting extract is then separated into aqueous and lipid phases. snmjournals.org

Thin-layer chromatography (TLC) is a frequently used technique to separate the different lipid classes within the lipid phase. akjournals.comnih.gov This allows for the quantification of radioactivity distribution among non-esterified fatty acids (the parent compound), triglycerides, phospholipids, and other lipid components. akjournals.com The final catabolite, free radioiodide (¹²³I-iodide), is primarily found in the aqueous phase and its measurement is crucial as it signifies the completion of β-oxidation. akjournals.comnih.gov

Studies in canine myocardium have shown that after injection, the radioactivity is distributed between the aqueous phase (representing free ¹²³I-iodide) and the lipid phase. snmjournals.org The lipid phase contains the unmetabolized this compound as well as the portion that has been esterified into complex lipids like triglycerides and phospholipids. nih.gov

In rat myocardium, research has demonstrated a very rapid metabolic turnover. As early as 10 to 30 seconds post-injection, 70% to 80% of the total radioactivity in the heart tissue was recovered as free ¹²³I-iodide, indicating swift β-oxidation. akjournals.com The incorporation into complex lipids was modest, with phospholipids and triglycerides showing maximal radioactivity uptake at 1 to 2 minutes post-injection. akjournals.com This indicates that under normal conditions, the primary metabolic route is rapid oxidation rather than storage.

The table below summarizes findings on the distribution of radiometabolites in myocardial tissue from animal studies.

| Time Post-Injection | Total Myocardial Radioactivity (% of Peak) | Distribution in Myocardium | Species | Reference |

| 30 seconds | 100% | 70-80% as free ¹²³I-iodide | Rat | akjournals.com |

| 1-2 minutes | Decreasing | Peak incorporation into phospholipids and triglycerides | Rat | akjournals.com |

| Normal (Control) | 100% | ~71% in aqueous phase (free iodide) | Dog | snmjournals.org |

| Ischemia | ~48% | ~36% in aqueous phase (free iodide) | Dog | snmjournals.org |

In plasma, a significant portion of the radioactivity consists of liberated radioiodide, which has been cleared from the cells following metabolism. nih.gov Analysis of arterial and coronary sinus plasma samples shows a decline in total radioactivity over time, with the difference reflecting myocardial extraction and metabolism. ahajournals.org

Correlation with Biochemical Markers of Lipid Metabolism

The metabolic behavior of this compound shows significant correlation with various biochemical markers and states of lipid metabolism. These correlations validate its use as a tracer for studying fatty acid utilization in different physiological and pathological conditions.

One of the primary correlations is with the process of β-oxidation. The rate of release of free ¹²³I-iodide from the tissue is considered a direct indicator of the rate of fatty acid oxidation. nih.gov For instance, in a canine model, inducing lactate (B86563) loading, which is known to inhibit fatty acid oxidation, caused a fivefold decrease in the production of free ¹²³I-iodide (from 70% down to 14%). nih.gov Concurrently, the non-oxidized tracer was redirected and stored predominantly in triglycerides and phosphoglycerides. nih.gov This demonstrates a strong inverse correlation between ¹²³I-iodide release and esterification into complex lipids, governed by the prevailing metabolic substrate environment.

Studies involving the liver have correlated the tracer's elimination time with plasma lipid levels. In a study group of patients without primary liver disease but with elevated serum cholesterol and/or triglycerides, the mean elimination time of the tracer from the liver was significantly prolonged (59.4 ± 35.8 min) compared to healthy controls (20.7 ± 5.3 min). nih.gov This suggests that dyslipidemia, characterized by high levels of cholesterol and triglycerides, is associated with a slower turnover of the fatty acid analog in the liver. nih.gov

The table below illustrates the relationship between the tracer's elimination half-time in different tissues and the metabolic state.

| Tissue | Metabolic State / Condition | Key Biochemical Marker | Tracer Elimination Half-Time | Correlation | Reference |

| Myocardium | Normal | N/A | 24 ± 4.7 min | Baseline turnover | nih.gov |

| Myocardium | Lactate Loading | High Lactate | Not specified, but oxidation decreased fivefold | Slower oxidation, increased storage | nih.gov |

| Liver | Healthy Control | Normal Lipids | 20.7 ± 5.3 min | Normal turnover | nih.gov |

| Liver | Control with Dyslipidemia | Elevated Cholesterol and/or Triglycerides | 59.4 ± 35.8 min | Slower turnover | nih.gov |

| Liver | Alcohol-induced Fatty Liver | N/A | 20.7 ± 5.3 min (similar to healthy) | Turnover not primarily affected by this condition | nih.gov |

| Liver | Non-alcoholic Fatty Liver | N/A | 48 ± 8.1 min | Slower turnover | nih.gov |

Furthermore, research comparing this compound with other fatty acid analogs under ischemic conditions showed that while uptake was reduced, the metabolic pattern (oxidation vs. storage) was significantly altered, reflecting the known shift away from fatty acid oxidation in oxygen-deprived tissue. snmjournals.org The tracer's behavior consistently aligns with established principles of cardiac and hepatic lipid metabolism, reinforcing its utility as a biomarker for assessing fatty acid utilization. atamankimya.com

Vii. Comparative Preclinical Research with Other Fatty Acid Analogs

Comparison of Heptadecanoic-17-(123)I Acid with Saturated and Branched-Chain Fatty Acid Tracers

This compound (¹²³I-HDA), a straight-chain fatty acid analog, exhibits distinct kinetic properties when compared to other saturated and branched-chain fatty acid tracers used in preclinical research. The myocardial time-activity curve for ¹²³I-HDA is typically biphasic, reflecting its initial uptake and subsequent metabolic processing. iaea.org In studies with calves, this manifested as an initial rapid elimination phase with a half-time of approximately 7.3 minutes, followed by a slower second phase with a half-time of 35 minutes. iaea.org Similarly, in dogs, a biphasic clearance pattern was observed, consisting of an early and a late phase. nih.gov The average half-time for tracer disappearance in the myocardium of healthy humans has been reported to be around 24 minutes. snmjournals.org

Branched-chain fatty acid tracers, such as 15-¹²³I-(p-iodophenyl)-3(RS)-methylpentadecanoic acid (BMIPP), are structurally designed to be metabolically trapped within the myocardium. snmjournals.org Their methyl-branching inhibits β-oxidation. This results in high retention of radioactivity in the heart, making them effective tracers for imaging fatty acid uptake and storage, but not for assessing oxidation rates. snmjournals.org This contrasts sharply with ¹²³I-HDA, which is designed to be cleared from the myocardium as its catabolism proceeds. Furthermore, branched-chain fatty acids are generally less vulnerable to oxidation compared to other fatty acids. nih.gov

| Tracer | Type | Primary Metabolic Fate | Key Kinetic Characteristics |

| This compound | Straight-Chain Analog (SPECT) | β-oxidation and storage | Biphasic clearance; early phase related to metabolic rate but not a direct measure of oxidation; late phase represents storage. iaea.orgnih.govnih.gov |

| ¹¹C-Palmitate | Saturated (PET) | β-oxidation and storage | Higher myocardial extraction than ¹²³I-HDA; early clearance directly reflects oxidation rate. nih.govnih.gov |

| Branched-Chain Analogs (e.g., BMIPP) | Branched-Chain Analog (SPECT) | Uptake and storage (metabolically trapped) | High myocardial retention due to inhibition of β-oxidation; primarily traces uptake. snmjournals.org |

In contrast, tracers like ¹¹C-palmitate, being a natural substrate, provide a more direct and quantitative measure of fatty acid oxidation flux. nih.gov However, the interpretation of ¹²³I-HDA kinetics is more complex due to the different intracellular fate of the iodine label compared to the carbon backbone of the fatty acid itself. nih.gov Research indicates that myocardial fatty acid metabolism cannot be measured simply from the half-time of the early clearance phase of ¹²³I-HDA, but might be better analyzed from the ratio between the sizes of the early and late phases. nih.gov

Comparison with Other Radionuclide-Labeled Fatty Acids (e.g., ¹¹C-Palmitate, ¹⁸F-FTHA)

The choice between this compound and other radionuclide-labeled fatty acids like ¹¹C-Palmitate and 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) depends on the specific research question and available imaging technology.

This compound (¹²³I-HDA):

Advantages: The primary advantage of ¹²³I-HDA lies in its use with Single Photon Emission Computed Tomography (SPECT), a widely available and cost-effective imaging modality. physiology.org The 13.2-hour half-life of Iodine-123 is convenient, allowing for production and shipment to facilities without an on-site cyclotron. snmjournals.org This makes multicenter preclinical trials more feasible.

Limitations: SPECT imaging has lower spatial resolution compared to Positron Emission Tomography (PET). physiology.orgphysiology.org Furthermore, ¹²³I-HDA is a fatty acid analog, not the natural substrate, and the kinetics of its iodine label may not perfectly mirror the metabolism of the fatty acid chain, complicating quantitative analysis. nih.govnih.gov

¹¹C-Palmitate:

Advantages: As a radiolabeled version of the natural substrate, ¹¹C-palmitate is considered the gold standard for tracing myocardial fatty acid metabolism. nih.gov Its use with PET allows for high-resolution imaging and accurate quantification of uptake and oxidative metabolism. nih.govphysiology.org

Limitations: The very short 20.4-minute half-life of Carbon-11 necessitates an on-site cyclotron for its production, which significantly limits its availability and increases costs. snmjournals.org The rapid decay also restricts imaging protocols to shorter durations.

¹⁸F-FTHA:

Advantages: ¹⁸F-FTHA is a PET tracer that combines the high-resolution imaging of PET with the more practical 110-minute half-life of Fluorine-18. d-nb.info The thia-group in its structure inhibits β-oxidation, causing it to be metabolically trapped after uptake. physiology.orgd-nb.info This trapping simplifies the assessment of fatty acid uptake and allows for high-contrast static images.

Limitations: Because it is metabolically trapped, ¹⁸F-FTHA cannot be used to measure fatty acid oxidation rates. physiology.orgd-nb.info It provides information primarily on uptake and storage, in contrast to ¹²³I-HDA and ¹¹C-palmitate, which are cleared from the myocardium as a function of oxidation.

| Feature | This compound | ¹¹C-Palmitate | ¹⁸F-FTHA |

| Radionuclide | Iodine-123 | Carbon-11 | Fluorine-18 |

| Half-life | 13.2 hours | 20.4 minutes | ~110 minutes |

| Imaging Modality | SPECT | PET | PET |

| Spatial Resolution | Lower | Higher | Higher |

| Availability | High (No cyclotron needed) | Low (Cyclotron required) | Moderate (Cyclotron needed, but longer half-life allows distribution) |

| Metabolic Information | Uptake, Oxidation (indirect), Storage | Uptake, Oxidation (direct), Storage | Uptake, Storage (metabolically trapped) |

| Key Strength | Accessibility, dual-isotope capability | Physiologically identical tracer | High-resolution imaging of uptake with a convenient half-life |

| Key Limitation | Indirect metabolic data, lower resolution | Very short half-life, limited availability | Does not measure oxidation |

A significant advantage of using ¹²³I-HDA with SPECT is the potential for dual-isotope imaging. physiology.orgphysiology.org This technique allows for the simultaneous acquisition of data from two different tracers labeled with distinct radionuclides. For example, ¹²³I-HDA can be administered along with a myocardial perfusion agent labeled with Technetium-99m (⁹⁹ᵐTc), such as ⁹⁹ᵐTc-sestamibi. physiology.orgphysiology.org This dual-tracer approach enables the simultaneous assessment of myocardial fatty acid metabolism and blood flow. By comparing metabolism to perfusion in the same study, researchers can investigate conditions like myocardial ischemia, where blood flow and metabolic function may be mismatched.

While ¹²³I-HDA (SPECT) cannot be used simultaneously with PET tracers like ¹¹C-palmitate or ¹⁸F-FTHA, they can be used synergistically in a broader research context. A comprehensive preclinical study might involve separate imaging sessions with different tracers to dissect the stages of fatty acid metabolism. For instance, ¹⁸F-FTHA could be used to quantify initial uptake and storage, while a subsequent study with ¹²³I-HDA or ¹¹C-palmitate could provide insights into the rate of fatty acid oxidation. This multi-tracer approach, though more complex, can yield a more complete and nuanced understanding of the alterations in cardiac energy metabolism in various disease models.

Viii. Future Directions in Heptadecanoic 17 123 I Acid Research

Advancements in Radiochemistry and Automated Synthesis for Research

The synthesis of iodine-123 (¹²³I) labeled fatty acids like Heptadecanoic-17-(¹²³I) acid is a critical area of ongoing development. iaea.org Iodine-123 is considered an attractive radionuclide for this purpose due to its favorable physical characteristics, including a 159 keV photon emission and a 13.3-hour half-life, which are well-suited for Single Photon Emission Computed Tomography (SPECT) imaging. iaea.org

Initial methods for producing ¹²³I-Heptadecanoic acid involved nonisotopic halogen exchange from a 17-bromo-heptadecanoic acid precursor. snmjournals.org However, the demand for high radiochemical purity and yield, coupled with the need for rapid synthesis due to the half-life of ¹²³I, has driven advancements in this area. Research has focused on optimizing labeling procedures to ensure they are efficient and can be routinely applied. akjournals.com The development of automated synthesis modules is a key future direction, aiming to streamline the production process, improve reproducibility, and minimize radiation exposure to laboratory personnel. A variety of chemical methods for attaching iodine to fatty acids are available, and ongoing research continues to explore and refine these techniques. iaea.org

A significant challenge in the use of terminally iodinated fatty acids is in vivo deiodination, where the radioiodine is cleaved from the fatty acid chain within the body. osti.gov This can lead to increased background radioactivity and uptake in non-target tissues like the thyroid, complicating image analysis. iaea.orgosti.gov To address this, researchers have developed structurally-modified fatty acid analogues. For instance, introducing a methyl branch in the fatty acid chain, as seen in β-methyl-p-[¹²³I]-iodophenyl-pentadecanoic acid (BMIPP), can inhibit metabolism and prolong myocardial retention, allowing for clearer SPECT imaging. nih.govresearchgate.net Another approach involves stabilizing the iodine by attaching it to a phenyl group, as in 15-(p-[¹²³I]iodophenyl)pentadecanoic acid (IPPA). iaea.orgnih.gov Future radiochemistry efforts will likely continue to focus on creating novel fatty acid analogues with enhanced stability and optimized metabolic trapping for improved imaging.

Novel Preclinical Models for Metabolic Disease Research